2-Methyl-2-(trifluoromethoxy)propanoic Acid
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Overview
Description
2-Methyl-2-(trifluoromethoxy)propanoic Acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trifluoromethoxy)propanoic Acid typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 2-methylpropanoic acid with trifluoromethoxy reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trifluoromethoxy)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-2-(trifluoromethoxy)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trifluoromethoxy)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(trifluoromethyl)propanoic Acid
- 2-Methyl-2-(difluoromethoxy)propanoic Acid
- 2-Methyl-2-(trifluoromethoxy)butanoic Acid
Uniqueness
2-Methyl-2-(trifluoromethoxy)propanoic Acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.
Properties
Molecular Formula |
C5H7F3O3 |
---|---|
Molecular Weight |
172.10 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C5H7F3O3/c1-4(2,3(9)10)11-5(6,7)8/h1-2H3,(H,9,10) |
InChI Key |
VOQAWZOYKORLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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